[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid is a chemical compound with the molecular formula (C3H4O2.C3H3N)x.xH3N . This compound is a polymer formed from the monomers 2-propenoic acid and 2-propenenitrile, with ammonium ions as counterions. It is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 2-propenoic acid, polymer with 2-propenenitrile, ammonium salt typically involves a free radical polymerization reaction. The monomers 2-propenoic acid and 2-propenenitrile are polymerized in the presence of a free radical initiator under controlled conditions . The reaction conditions, such as temperature, pressure, and the concentration of the initiator, are carefully controlled to achieve the desired polymer properties. Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to ensure consistent product quality .
Analyse Chemischer Reaktionen
[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other polymers and copolymers.
Biology: The polymer can be used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is explored for its potential use in medical devices and implants due to its biocompatibility.
Industry: The polymer is used in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance
Wirkmechanismus
The mechanism of action of [(E)-2-cyanoethenyl]azanium;prop-2-enoic acid involves its interaction with various molecular targets and pathways. The polymer can form hydrogen bonds and electrostatic interactions with other molecules, leading to its adhesive properties. In biological systems, the polymer can interact with cellular components, facilitating its use in drug delivery and tissue engineering applications .
Vergleich Mit ähnlichen Verbindungen
[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid can be compared with other similar compounds, such as:
2-Propenoic acid, polymer with 1,3-butadiene and 2-propenenitrile: This polymer has different mechanical properties and is used in different applications.
2-Propenamide, polymer with 2-propenoic acid and sodium 2-propenoate: This polymer has different ionic properties and is used in different industrial applications. The uniqueness of this compound lies in its specific combination of monomers and the presence of ammonium ions, which impart unique properties to the polymer.
Eigenschaften
CAS-Nummer |
37809-64-6 |
---|---|
Molekularformel |
C6H9N2O2+ |
Molekulargewicht |
141.15 g/mol |
IUPAC-Name |
[(E)-2-cyanoethenyl]azanium;prop-2-enoic acid |
InChI |
InChI=1S/C3H4N2.C3H4O2/c4-2-1-3-5;1-2-3(4)5/h1-2H,4H2;2H,1H2,(H,4,5)/p+1/b2-1+; |
InChI-Schlüssel |
KEJHUXYMIKNAAP-TYYBGVCCSA-O |
SMILES |
C=CC(=O)O.C(=C[NH3+])C#N |
Isomerische SMILES |
C=CC(=O)O.C(=C/[NH3+])\C#N |
Kanonische SMILES |
C=CC(=O)O.C(=C[NH3+])C#N |
37809-64-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.